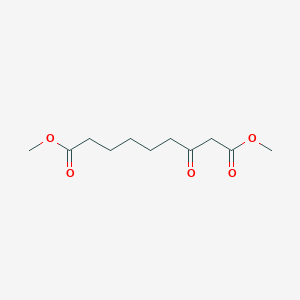![molecular formula C18H18F2O B14300169 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol CAS No. 118559-09-4](/img/structure/B14300169.png)
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a central carbon atom, which is also bonded to a 3-methylbutan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol typically involves the reaction of 4-fluorobenzophenone with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 3-methylbutan-1-ol group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: A structurally related compound with similar fluorine substitution on the phenyl rings.
Bis(4-fluorophenyl)methanone: Another related compound with a central carbonyl group instead of the hydroxyl group.
Uniqueness
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol is unique due to the presence of the 3-methylbutan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
118559-09-4 |
|---|---|
Formule moléculaire |
C18H18F2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-[bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol |
InChI |
InChI=1S/C18H18F2O/c1-12(2)17(11-21)18(13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14/h3-10,12,21H,11H2,1-2H3 |
Clé InChI |
MWWLGJTWYHSULW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


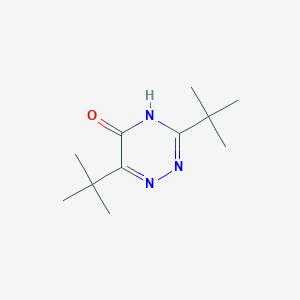






![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
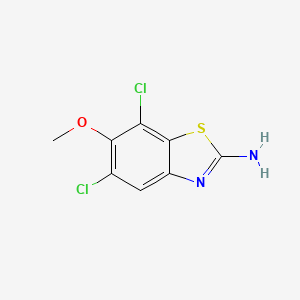
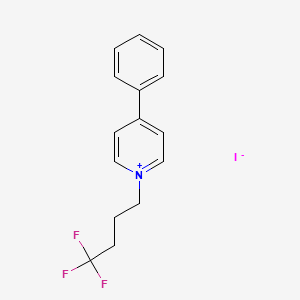
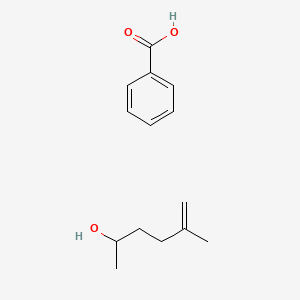
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
